1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone
CAS No.: 478259-73-3
Cat. No.: VC4818412
Molecular Formula: C12H9F3N2OS
Molecular Weight: 286.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478259-73-3 |
---|---|
Molecular Formula | C12H9F3N2OS |
Molecular Weight | 286.27 |
IUPAC Name | 1-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |
Standard InChI | InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,17) |
Standard InChI Key | QOVWUFYVARTOOR-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Chemical Identity
The compound features a thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenylamino group and at the 5-position with an acetyl moiety. Its molecular weight is 286.27 g/mol, and the IUPAC name is 1-[2-({4-(trifluoromethyl)phenyl}amino)-1,3-thiazol-5-yl]ethan-1-one . The presence of the trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Key physicochemical properties:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate)
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Crystallography: Monoclinic space group P2₁/c with Z = 4, as confirmed by single-crystal X-ray analysis (CCDC-1580012) .
Synthesis and Optimization
Mechanochemical Synthesis
A solvent-free ball milling approach using silica sulfuric acid (SSA) as a catalyst achieves a 99% yield in 25 minutes . Comparative studies of catalysts are summarized below:
Catalyst | Time (min) | Yield (%) |
---|---|---|
Silica sulfuric acid | 25 | 99 |
Montmorillonite K10 | 45 | 89 |
Acidic alumina | 90 | 82 |
Silica | 120 | 42 |
SSA’s superior performance is attributed to its strong Brønsted acidity and high surface area .
Alternative Routes
Bromination of 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone with HBr and Br₂ in dioxane yields halogenated intermediates for further functionalization . Microwave-assisted cyclocondensation with phenylguanidines generates pyrimidine derivatives, highlighting its versatility in medicinal chemistry .
Structural Characterization
Spectroscopic data:
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¹H NMR (DMSO-d₆): δ 2.50 (s, 3H, CH₃), 2.57 (s, 3H, COCH₃), 7.18–7.99 (aromatic protons), 11.8 (s, NH) .
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X-ray diffraction: Bond lengths and angles confirm planar thiazole geometry, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .
Biological Activity and Applications
Kinase Inhibition
The compound serves as a precursor in synthesizing cyclin-dependent kinase (CDK) inhibitors. Substitution at the thiazole’s 4-position with trifluoromethyl enhances selectivity for CDK4/6 over CDK1/2, critical for cancer therapeutics . Representative inhibitory data:
Derivative | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |
---|---|---|
Trifluoromethyl analog | 3.2 | 5.8 |
Methyl analog | 12.4 | 18.7 |
Industrial and Environmental Considerations
The mechanochemical synthesis aligns with green chemistry principles, eliminating toxic solvents and reducing energy consumption . Catalyst recyclability (SSA retains >90% activity after five cycles) further supports sustainable production .
Comparative Analysis with Analogues
Compound | Key Difference | Bioactivity Trend |
---|---|---|
1-(2-Amino-4-methylthiazol-5-yl)ethanone | Methyl vs. CF₃ | Lower CDK selectivity |
5-Acetyl-2-anilino-4-methylthiazole | Phenylamino vs. CF₃-phenyl | Reduced lipophilicity |
The trifluoromethyl group’s electronegativity and steric effects uniquely position this compound for targeted drug design .
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